Racanisodamine

Descripción general

Descripción

Racanisodamine, also known as 7β-hydroxyhyoscyamine, is an anticholinergic and α1 adrenergic receptor antagonist . It is used in the treatment of acute circulatory shock in China . It is given orally or by injection, as a racemic mixture (racanisodamine) or as a hydrobromide salt . It is also used as a component of eye drops for myopic control .

Molecular Structure Analysis

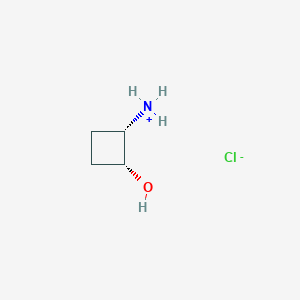

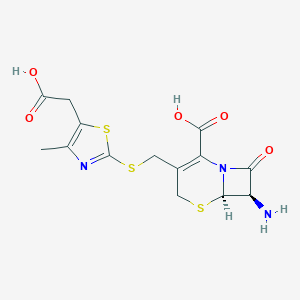

Racanisodamine has a molecular formula of C17H23NO4 and a molar mass of 305.37 g/mol . It contains 47 bonds in total, including 24 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, and 1 ester .

Physical And Chemical Properties Analysis

Racanisodamine is a solid substance . It is soluble in DMSO at a concentration of ≥ 40 mg/mL .

Aplicaciones Científicas De Investigación

Attenuation of Radiation-Induced Lung Injury

Racanisodamine has been studied for its potential to mitigate radiation-induced lung injury (RILI). It activates the NRF2 pathway, which is crucial for cellular defense against oxidative stress . This application is particularly relevant in oncology, where radiation therapy is a common treatment that can lead to RILI.

Treatment of Organophosphorus Poisoning

As an alkaloid extracted from the plant Scopolia tangutica , Racanisodamine acts as a toxic mushroom-type M receptor antagonist. It has been used to treat organophosphorus poisoning, which is a serious condition resulting from exposure to certain pesticides and nerve agents .

Management of Septic Shock

In the critical care setting, Racanisodamine has been applied to manage septic shock, a severe infection that leads to widespread inflammation and organ failure. Its pharmacological properties help in stabilizing hemodynamics and improving patient outcomes .

Alleviation of Pulmonary Valve Stenosis Symptoms

Racanisodamine has therapeutic applications in cardiology, specifically in the treatment of pulmonary valve stenosis. This condition involves the narrowing of the pulmonary valve, which can lead to heart complications .

Gastric Ulcer Therapy

The compound has been utilized in gastroenterology for the treatment of gastric ulcers. Its ability to reduce inflammation and promote healing of the gastric mucosa makes it a valuable therapeutic agent .

Ophthalmic Applications

In optometry, 0.05% Racanisodamine eye drops have been investigated for their effects on pupil size and accommodative response in children. This non-selective muscarinic antagonist has shown a significant but moderate impact on pupil size without affecting the accommodative response .

Anti-Inflammatory Effects in Acute Lung Injury

Racanisodamine has demonstrated anti-inflammatory properties in the context of acute lung injury. It can alleviate oxidative stress, inflammation, and cell apoptosis, which are critical factors in the pathogenesis of this condition .

Protective Effects on Acute Kidney Injury

The compound has shown protective effects against acute kidney injury induced by various factors such as propylene glycol and rhabdomyolysis. Its pharmacological action helps in reducing the severity of kidney damage .

Mecanismo De Acción

Target of Action

Racanisodamine primarily targets the muscarinic acetylcholine receptors (mAChRs) and the α1-adrenergic receptors . These receptors play a crucial role in various physiological processes. The mAChRs are involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion, while the α1-adrenergic receptors are involved in the regulation of blood pressure and pupil dilation .

Mode of Action

Racanisodamine acts as an antagonist at both the muscarinic acetylcholine receptors and the α1-adrenergic receptors . This results in a decrease in the physiological responses mediated by these receptors .

Biochemical Pathways

Racanisodamine has been found to activate the NRF2 pathway , which plays a key role in cellular defense against oxidative stress . By activating this pathway, Racanisodamine can help to alleviate oxidative stress and inflammation, and inhibit cell apoptosis .

Result of Action

Racanisodamine has a variety of effects at the molecular and cellular levels. It can alleviate oxidative stress, inflammation, and cell apoptosis . It has been used to treat diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . In addition, it has a protective effect on acute kidney injury .

Action Environment

The action of Racanisodamine can be influenced by various environmental factors. For example, its efficacy and stability can be affected by the physiological environment, such as the pH and temperature of the body. More research is needed to fully understand how these and other environmental factors influence the action of racanisodamine .

Direcciones Futuras

Racanisodamine has been used to treat various diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . It can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . Future research could explore the therapeutic effect of Racanisodamine on radiation-induced lung injury .

Propiedades

IUPAC Name |

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

CAS RN |

55869-99-3 | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does anisodamine interact with its target and what are the downstream effects?

A1: Anisodamine primarily acts as a non-specific antagonist of muscarinic acetylcholine receptors. [] This means it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This blockade leads to a variety of effects depending on the location and type of muscarinic receptors affected. For instance, in smooth muscle cells, anisodamine can induce vasodilation by inhibiting acetylcholine's contractile effects. []

Q2: Does anisodamine interact with other targets besides muscarinic receptors?

A2: Research suggests that anisodamine might exert its effects through additional pathways. Studies indicate potential interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). [] It has also been shown to interact with and disrupt liposome structures, suggesting potential effects on cellular membranes. []

Q3: How does anisodamine's interaction with α7nAChR contribute to its antishock effects?

A3: Studies show that anisodamine can activate α7nAChR, which in turn inhibits the production of proinflammatory cytokines like TNF-α and IL-1β. [] This anti-inflammatory effect, mediated through the vagus nerve, contributes to anisodamine's efficacy in treating various shock conditions. []

Q4: What is the molecular formula and weight of anisodamine?

A4: The molecular formula of anisodamine is C17H23NO4, and its molecular weight is 305.37 g/mol. Information on specific spectroscopic data is limited within the provided research articles.

Q5: Does anisodamine show any anti-inflammatory properties?

A5: Yes, anisodamine has demonstrated anti-inflammatory effects in several studies. One study revealed its ability to suppress the production of proinflammatory cytokines (TNF-α, IL-1β, IL-8) induced by Shiga toxin-1. [] Another study highlighted anisodamine’s potential to reduce lung edema after ischemia-reperfusion in rabbits by inhibiting neutrophil infiltration. []

Q6: Are there any known instances of resistance or cross-resistance to anisodamine?

A6: The provided research articles do not mention any specific resistance mechanisms or cross-resistance patterns associated with anisodamine. This area requires further investigation to establish a comprehensive understanding of its long-term therapeutic implications.

Q7: What analytical methods are commonly employed for the detection and quantification of anisodamine?

A7: Various analytical methods have been employed to analyze anisodamine, including high-performance liquid chromatography (HPLC), [, , , ], spectrophotometry, [, ], and linear scanning polarography. [] These methods offer different sensitivities and specificities for detecting and quantifying anisodamine in various matrices, including pharmaceutical formulations and biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)